molecular formula C25H21N3O5 B7700252 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide

Cat. No. B7700252
M. Wt: 443.5 g/mol
InChI Key: SNKWHBDHAPHEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is a chemical compound that has gained attention in scientific research for its potential use in the development of new drugs. This compound is also known as HMN-176 and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide involves the inhibition of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, this compound disrupts the cell division process, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide in lab experiments include its potent antitumor activity and its ability to inhibit tubulin polymerization. However, its limitations include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide. One direction is the development of new drugs based on this compound for the treatment of cancer and malaria. Another direction is the study of the compound's mechanism of action in more detail, including its interaction with tubulin and other cellular proteins. Additionally, the compound's potential use in combination therapies with other drugs should be investigated.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide involves several steps. The first step involves the reaction of 2-hydroxy-7-methylquinoline with formaldehyde to form a Schiff base. The Schiff base is then reacted with 4-methoxybenzaldehyde to form a Mannich base. The Mannich base is then reacted with 4-nitrobenzoyl chloride to form this compound.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been studied for its potential use in the development of new drugs. It has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of malaria.

properties

IUPAC Name

N-(4-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5/c1-16-3-4-18-14-19(24(29)26-23(18)13-16)15-27(20-9-11-22(33-2)12-10-20)25(30)17-5-7-21(8-6-17)28(31)32/h3-14H,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKWHBDHAPHEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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